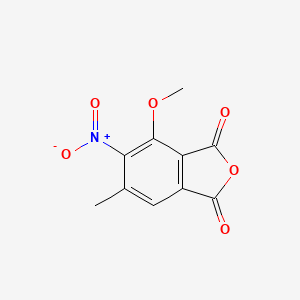![molecular formula C11H6ClIN2O B12893748 [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-19-1](/img/structure/B12893748.png)
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro and iodo substituent on the quinoline ring, as well as an acetonitrile group attached via an ether linkage. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: The quinoline ring is first halogenated to introduce the chloro and iodo substituents. This can be achieved using reagents such as chlorine and iodine in the presence of a suitable catalyst.
Etherification: The halogenated quinoline is then reacted with an appropriate acetonitrile derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and etherification processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the quinoline ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets in biological systems. The chloro and iodo substituents on the quinoline ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetonitrile group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
Uniqueness
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the acetonitrile group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88757-19-1 |
|---|---|
Formule moléculaire |
C11H6ClIN2O |
Poids moléculaire |
344.53 g/mol |
Nom IUPAC |
2-(5-chloro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
Clé InChI |
RWRVMJNSJBXFHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)I)OCC#N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
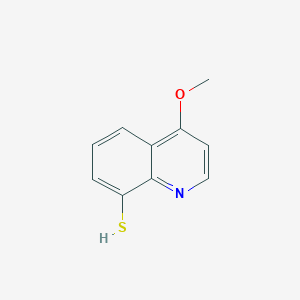

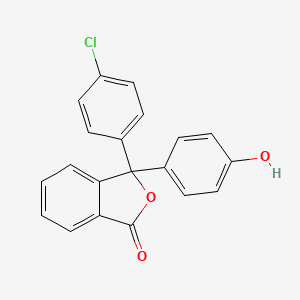
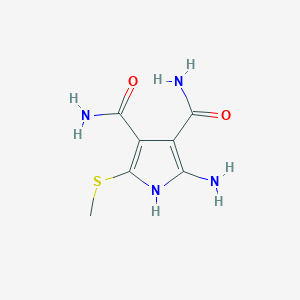
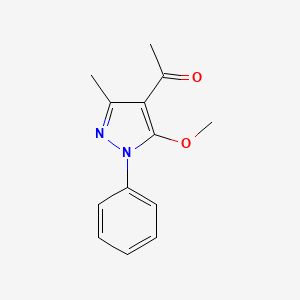
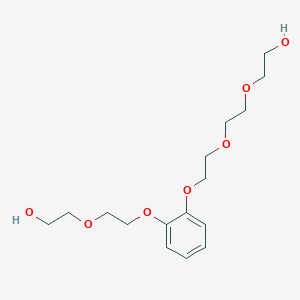
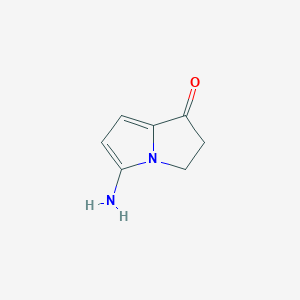
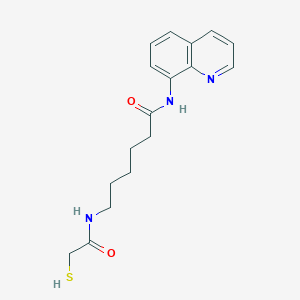
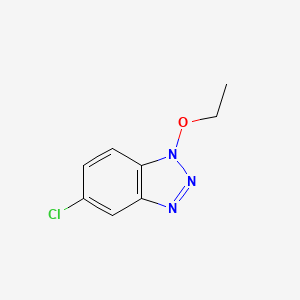


![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
